
Methyl perfluorohexyl ether
Overview
Description
Methyl perfluorohexyl ether is a fluorinated ether with the molecular formula C7H3F13O. It is known for its unique properties, including high thermal and chemical stability, low surface tension, and hydrophobic-oleophobic characteristics. These properties make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl perfluorohexyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Chemical Reactions Analysis
Types of Reactions
Methyl perfluorohexyl ether primarily undergoes acidic cleavage reactions. The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether .
Common Reagents and Conditions
Acidic Cleavage: HBr or HI in aqueous solutions.
Williamson Ether Synthesis: Alkoxide ion (prepared using NaH) and primary alkyl halide or tosylate.
Major Products
Acidic Cleavage: Alcohol and alkyl halide.
Williamson Ether Synthesis: Ether and by-products depending on the specific reactants used.
Scientific Research Applications
Scientific Research Applications
Methyl perfluorohexyl ether has been employed in several scientific fields due to its distinctive properties:
Organic Chemistry
- Solvent and Reagent : It serves as a solvent in organic synthesis, particularly for reactions requiring non-polar environments. Its low surface tension aids in the formation of stable emulsions, enhancing reaction efficiency.
Biological Studies
- Membrane Protein Studies : The compound is utilized in the study of membrane proteins and other biological molecules, facilitating research in biochemistry and molecular biology by stabilizing protein structures during analysis.
Industrial Applications
- Fluorinated Surfactants Production : this compound is a precursor in the synthesis of fluorinated surfactants used in various applications such as:
- Emulsion polymerization
- Coatings
- Fire-fighting foams
Case Study 1: Emulsion Polymerization
In a study investigating the use of this compound as a surfactant in emulsion polymerization, researchers found that its unique properties significantly improved the stability of polymer dispersions. This led to enhanced performance characteristics in coatings developed from these polymers.
Case Study 2: Biological Membrane Stabilization
Research on membrane proteins indicated that the incorporation of this compound into experimental setups allowed for better stabilization of proteins during purification processes. This facilitated more accurate structural analysis through techniques such as X-ray crystallography.
Mechanism of Action
The mechanism of action of methyl perfluorohexyl ether involves its interaction with molecular targets through its fluorinated tail. This interaction often leads to the formation of a monolayer at interfaces, reducing surface tension and preventing the evaporation of aqueous phases. This property is particularly useful in applications like dry eye disease treatment, where it helps maintain tear film stability .
Comparison with Similar Compounds
Similar Compounds
Perfluorohexyloctane: Used in ophthalmology for dry eye disease treatment.
Dimethyl ether: A simple ether with different properties and applications.
Diethyl ether: Commonly used as a solvent in laboratories.
Uniqueness
Methyl perfluorohexyl ether stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability, as well as unique hydrophobic and oleophobic properties. These characteristics make it more suitable for specialized applications compared to other ethers .
Biological Activity
Methyl perfluorohexyl ether (MPFHE) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their unique chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of MPFHE, including its toxicity, metabolism, and potential health effects.
MPFHE is characterized by its perfluorinated carbon chain, which contributes to its hydrophobic and lipophobic nature. The presence of the ether functional group influences its solubility and interaction with biological membranes. The compound is primarily used in industrial applications due to its surfactant properties and resistance to degradation.
Toxicity and Biological Activity
-
Absorption and Metabolism :
- Studies indicate that short-chain PFAS, including MPFHE, are rapidly absorbed via oral and inhalation routes but exhibit negligible skin absorption .
- The metabolism of PFAS compounds is limited due to the stability of the carbon-fluorine bonds, leading to a tendency for bioaccumulation in human tissues .
- Toxicological Effects :
- Endocrine Disruption :
Case Studies
Several case studies illustrate the biological activity of MPFHE and related compounds:
- Liver Toxicity in Rodents : A study observed that exposure to various PFAS resulted in increased liver weight and altered lipid profiles in rodents. Specifically, MPFHE was implicated in inducing liver enlargement at high doses .
- Immunotoxicity : Research has shown that PFAS can impair immune responses in animal models, affecting T-cell function and antibody production. This suggests a potential risk for immunocompromised individuals exposed to MPFHE .
Research Findings
Recent research has focused on the following areas:
- Transcription Factor Activity Profiles (TFAP) : A study utilized TFAP to assess the biological activity of various compounds, including PFAS. The findings indicated that perturbagens like MPFHE elicit distinct TFAP signatures associated with oxidative stress responses .
- Environmental Persistence : MPFHE has been shown to persist in the environment due to its resistance to degradation processes. This raises concerns about long-term exposure risks for both wildlife and humans .
Data Table: Summary of Biological Effects
Biological Activity | Observations |
---|---|
Absorption | Rapidly absorbed via oral/inhalation; negligible skin absorption |
Metabolism | Limited due to stable C-F bonds; bioaccumulates in tissues |
Acute Toxicity | Low; higher risks with repeated exposure |
Liver Effects | Increased liver weight; potential for hepatotoxicity |
Immunotoxicity | Impaired T-cell function; altered antibody responses |
Endocrine Disruption | Possible interactions with PPARs affecting lipid metabolism |
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxyhexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O/c1-21-7(19,20)5(14,15)3(10,11)2(8,9)4(12,13)6(16,17)18/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWBDEIUJSDQGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13OCH3, C7H3F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxy- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895469 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226909-72-4 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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